molecular formula C19H22N4OS B3788435 N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B3788435
M. Wt: 354.5 g/mol
InChI Key: LAJNRQHFAJHFMF-UHFFFAOYSA-N
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Description

N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety linked to a thiophene ring via a propyl chain, with a pyrrolidine substituent on the thiophene ring. The combination of these heterocyclic structures imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the indazole moiety, followed by the formation of the thiophene ring and subsequent coupling of the two fragments

    Indazole Synthesis: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Thiophene Ring Formation: The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reaction: The indazole and thiophene fragments are coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Pyrrolidine Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the indazole moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indazole or thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide can produce amines or alcohols.

Scientific Research Applications

N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity. The pyrrolidine group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which imparts a unique set of chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c24-19(18-9-8-17(25-18)15-6-3-10-20-15)21-11-4-12-23-16-7-2-1-5-14(16)13-22-23/h1-2,5,7-9,13,15,20H,3-4,6,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJNRQHFAJHFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NCCCN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 2
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 3
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 4
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 5
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Reactant of Route 6
N-(3-indazol-1-ylpropyl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

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